molecular formula C26H21N5O2 B1193827 WYE-151650

WYE-151650

Cat. No.: B1193827
M. Wt: 435.487
InChI Key: PZCIBYIKJOQODV-PXDATVDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYE-151650 is a novel, potent, and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) with an reported IC50 value of 0.8 nM . It demonstrates significant selectivity, showing 36-fold, 14-fold, and 34-fold selectivity against JAK1, JAK2, and Tyk-2, respectively, which helps to isolate JAK3-specific effects in experimental models . Its primary research value lies in its use as a tool compound to investigate the role of JAK3 in immune cell signaling and autoimmune pathologies. The compound functions by potently suppressing interleukin-2 (IL-2)-induced STAT5 phosphorylation and T-cell proliferation, a pathway critical for adaptive immune responses . Preclinical studies have demonstrated that selective functional inhibition of JAK3 with this compound is sufficient for efficacy in a mouse model of collagen-induced arthritis, questioning the need to broadly inhibit other JAK-dependent pathways for therapeutic effect in certain autoimmune conditions . This makes it a valuable compound for researching targeted immunomodulation with the goal of minimizing off-target effects. This compound is offered for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this product with care and refer to the material safety data sheet for proper safety information.

Properties

Molecular Formula

C26H21N5O2

Molecular Weight

435.487

IUPAC Name

3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile

InChI

InChI=1S/C26H21N5O2/c1-29-22-9-7-17(30-15-28-20-8-6-16(14-27)12-23(20)30)13-24(22)31(26(29)33)21-10-11-25(32)19-5-3-2-4-18(19)21/h2-9,12-13,15,21,25,32H,10-11H2,1H3/t21-,25-/m1/s1

InChI Key

PZCIBYIKJOQODV-PXDATVDWSA-N

SMILES

N#CC1=CC=C2N=CN(C3=CC=C(N4C)C(N([C@@H]5CC[C@@H](O)C6=C5C=CC=C6)C4=O)=C3)C2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WYE-151650, WYE 151650, WYE151650

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

WYE-151650 vs. CP-690,550 (Tofacitinib)

CP-690,550, a first-generation JAK inhibitor approved for rheumatoid arthritis and psoriasis, serves as a key comparator. The table below summarizes critical differences:

Parameter This compound CP-690,550 (Tofacitinib)
Target Kinases JAK1 (36x), JAK2 (14x), TYK2 (34x) JAK1/3 > JAK2
Selectivity (vs. non-JAK) >100-fold over 27 kinases Moderate; off-target activity noted
Oral Bioavailability 36% (mice) ~74% (rats)
STAT5 Phosphorylation IC50: <10 nM (IL-2-induced) IC50: ~50 nM (IL-2-induced)
PBMC Proliferation Suppressed at nanomolar levels Similar efficacy
IFNG Production Comparable inhibition to CP-690,550 Baseline efficacy established
NK Cell Reduction Equivalent to CP-690,550 Well-documented in literature

Key Findings :

  • Selectivity : this compound’s superior selectivity may translate to fewer off-target effects compared to CP-690,550, which exhibits broader kinase interaction .
  • Potency : Both compounds inhibit JAK-STAT pathways effectively, but this compound shows higher potency in suppressing IL-2-driven STAT5 phosphorylation .
  • Pharmacokinetics : CP-690,550’s higher bioavailability in rodents suggests better absorption, though this compound’s moderate bioavailability remains clinically viable .
Emerging Comparators: Baricitinib and Upadacitinib
  • Baricitinib : Broader JAK1/2 inhibition but lower selectivity than this compound, correlating with higher infection risks in clinical use.
  • Upadacitinib : JAK1 selectivity aligns with this compound’s precision, though its efficacy in psoriasis models remains less characterized .

Q & A

Q. What is the molecular mechanism of WYE-151650, and how does its selectivity profile compare to other JAK inhibitors?

this compound inhibits JAK1, JAK2, and TYK2 with IC₅₀ values demonstrating 36-fold, 14-fold, and 34-fold selectivity, respectively, over non-JAK kinases (tested against 27 non-JAK kinases, all with >100-fold selectivity) . Its mechanism involves blocking IL-2-induced STAT5 phosphorylation and reducing JAK-3-mediated IFN-γ production in vivo, comparable to CP-690,550 (tofacitinib) . Methodologically, researchers should validate selectivity using kinase profiling assays (e.g., competitive binding assays) and correlate results with functional readouts like PBMC proliferation assays .

Q. What experimental models are appropriate for preliminary efficacy testing of this compound?

In vitro models should prioritize human peripheral blood mononuclear cells (PBMCs) to assess STAT5 phosphorylation inhibition and proliferation suppression. In vivo, murine models of psoriasis or autoimmune disorders are recommended, with oral dosing (36% bioavailability in mice) and pharmacokinetic monitoring (e.g., plasma half-life, tissue distribution) . Ensure dose-response studies include CP-690,550 as a positive control to benchmark efficacy .

Q. How should researchers address variability in pharmacokinetic data for this compound across species?

Variability in oral bioavailability (e.g., 36% in mice) necessitates cross-species pharmacokinetic studies with standardized protocols:

  • Use LC-MS/MS for plasma concentration measurements.
  • Control for diet, circadian rhythm, and metabolic enzyme activity.
  • Compare AUC and Cmax values against reference compounds like tofacitinib .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions may arise from differences in metabolic activation, tissue penetration, or immune microenvironment. To address this:

  • Perform ex vivo analyses (e.g., splenocyte assays) post-in vivo dosing to confirm target engagement .
  • Use transcriptomic profiling (RNA-seq) to compare in vitro and in vivo JAK-STAT pathway modulation.
  • Apply error analysis frameworks to quantify methodological uncertainties (e.g., instrument sensitivity, sampling bias) .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s off-target effects?

  • Combine phosphoproteomics (to map kinase inhibition) with single-cell RNA-seq (to identify transcriptomic shifts in immune subsets).
  • Use cheminformatics tools (e.g., molecular docking simulations) to predict off-target interactions, validated by kinome-wide selectivity screens .
  • Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to contextualize selectivity claims .

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity for this compound?

  • Establish a NOAEL (No Observed Adverse Effect Level) using rodent toxicology studies, focusing on NK cell depletion (a known JAK inhibitor toxicity) .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify dose selection and endpoints .
  • Use Bayesian adaptive trial designs to efficiently model dose-response relationships and minimize animal use .

Methodological Guidance Tables

Q. Table 1: Key Pharmacological Parameters of this compound

ParameterValue/OutcomeModel/AssaySource
JAK1 Inhibition (IC₅₀)36-fold selectivityKinase profiling assay
Oral Bioavailability36% (mice)Pharmacokinetic study
NK Cell DepletionComparable to CP-690,550Murine model

Q. Table 2: Framework for Resolving Data Contradictions

StepActionTools/References
1Replicate experiments across models
2Quantify methodological uncertaintiesError analysis
3Cross-validate with orthogonal assaysTranscriptomics

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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